molecular formula C9H8O3 B104994 4-Acetylbenzoic acid CAS No. 586-89-0

4-Acetylbenzoic acid

Cat. No. B104994
CAS RN: 586-89-0
M. Wt: 164.16 g/mol
InChI Key: QBHDSQZASIBAAI-UHFFFAOYSA-N
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Description

4-Acetylbenzoic acid is a chemical compound that has been studied for its potential applications in various fields, including the synthesis of polymers and pharmaceuticals. It serves as a monomer for the polymerization of thermotropic polymers and has been investigated as a designed inhibitor for the influenza virus neuraminidase protein . The compound's utility extends to the synthesis of heterocycles and spiro compounds, which are of interest in medicinal chemistry .

Synthesis Analysis

The synthesis of 4-acetylbenzoic acid and its derivatives has been explored through various methods. One approach involves the Heck palladium-catalyzed arylation of n-butyl vinyl ether with o-bromobenzoic acid esters, which can further lead to the synthesis of complex structures such as indolo[2,3-b]naphthalene-6,11-diones . Another method includes the acetylation of 4-hydroxybenzoic acid using acetic anhydride, where the kinetics of the reaction have been studied to optimize the synthesis process . Additionally, the compound has been used to create a Zn(II) complex, which was synthesized in a water-ethanol solution and characterized by various analytical techniques .

Molecular Structure Analysis

The molecular structure of 4-acetylbenzoic acid derivatives has been characterized using techniques such as X-ray single-crystal diffraction and Nuclear Magnetic Resonance (NMR) spectrometry. For instance, the Zn(II) complex of 4-acetylbenzoic acid exhibits a distorted octahedral coordination geometry, forming a three-dimensional network structure through hydrogen bonding and π-π interactions . The crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a related compound, is stabilized by intermolecular hydrogen bonding, with the dihedral angles of the substituent groups providing insight into the molecular conformation .

Chemical Reactions Analysis

4-Acetylbenzoic acid and its derivatives participate in various chemical reactions that lead to the formation of heterocyclic compounds and spiro compounds. These reactions include the treatment of oxirane derivatives with amino-thiadiazole to yield imidazolo[2,1-b]thiadiazole derivatives, which can be further transformed into a range of heterocycles . The reactivity of these compounds towards electrophilic and nucleophilic reagents has also been investigated, expanding the scope of potential chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-acetylbenzoic acid have been studied, particularly its solubility in various solvents across a range of temperatures. The solubility data is crucial for industrial design and theoretical studies, with the highest solubility observed in acetic acid and the lowest in water . The solubility behavior has been modeled using equations such as the modified Apelblat equation and the Buchowski-Książczak λH equation, providing a quantitative understanding of the compound's solubility characteristics .

Scientific Research Applications

Solubility Studies

4-Acetylbenzoic acid's solubility in various solvents has been studied extensively. Sunsandee et al. (2013) measured the solubility of 4-acetylbenzoic acid in water, acetic acid, and other solvents, finding the highest solubility in acetic acid. This research is crucial for industrial design and theoretical studies, particularly in the development of pharmaceuticals and fine chemicals (Sunsandee et al., 2013).

Crystal Structure Analysis

In the field of crystallography, Xie et al. (2008) utilized 4-acetylbenzoic acid derivatives for synthesizing and studying the crystal structure of dihydropyrazole derivatives. This research contributes to the understanding of molecular structures and interactions, which is valuable in material science and drug design (Xie et al., 2008).

Anticancer Research

4-Acetylbenzoic acid derivatives have been studied for their anticancer properties. Seidel et al. (2014) identified derivatives of 4-acetylbenzoic acid as pan-HDAC inhibitors, showing potential as anticancer agents due to their ability to induce apoptosis and cell cycle arrest in cancer cells, without affecting the viability of normal cells (Seidel et al., 2014).

Polymer Synthesis

In polymer chemistry, 4-acetylbenzoic acid is used as a monomer for synthesizing thermotropic polymers. Vora et al. (2003) investigated the kinetics of 4-acetylbenzoic acid synthesis, which is important for developing high-temperature polymers with a wide range of applications, including advanced materials and electronics (Vora et al., 2003).

Medicinal Chemistry

4-Acetylbenzoic acid and its derivatives play a significant role in medicinal chemistry. Studies like that of Jilani et al. (2013) involve the synthesis and evaluation of compounds based on 4-acetylbenzoic acid for treating inflammatory diseases, demonstrating the compound's versatility in drug development (Jilani et al., 2013).

Safety And Hazards

4-Acetylbenzoic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-acetylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHDSQZASIBAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30207323
Record name 4-Acetylbenzoic acid
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetylbenzoic acid

CAS RN

586-89-0
Record name 4-Acetylbenzoic acid
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Record name 4-Acetylbenzoic acid
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Record name 586-89-0
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Record name 4-Acetylbenzoic acid
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Synthesis routes and methods

Procedure details

A solution of NaOH (1.7 g/12 ml) was added to methyl 4-acetylbenzoate (5.04 g, 28.3 mmol) in MeOH-dioxane (2:1, 60 ml). After stirring at room temperature for 12 hr, the mixture was acidified with 5N HCl, and extracted with ethyl acetate. The organic layer was washed with brine, dried over Na2SO4. Evaporation of solvent gave 4-acetylbenzoic acid as a white solid.
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step One
Name
MeOH dioxane
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
455
Citations
N Sunsandee, M Hronec, M Štolcová… - Journal of Molecular …, 2013 - Elsevier
… In the present work, the solubility of 4-acetylbenzoic acid in different solvents was measured … and predict the solubility data of 4-acetylbenzoic acid. These represent rapid and easy …
Number of citations: 93 www.sciencedirect.com
RA Lalancette, MH Malak… - … Section E: Structure …, 2007 - scripts.iucr.org
The title compound, C9H8O3, adopts a conformation in which both substituents lie nearly coplanar with the ring. Asymmetric units aggregate by centrosymmetric carboxyl pairing. Close …
Number of citations: 1 scripts.iucr.org
DE Fixler, JM Newman, RA Lalancette… - … Section E: Structure …, 2010 - scripts.iucr.org
… Compound (I) crystallizes as a centrosymmetric dimer, just as its isomer 4-acetylbenzoic acid (Lalancette et al., 2007). Unlike both the 3-acetyl and the 4-acetylbenzoic acids, 2-…
Number of citations: 2 scripts.iucr.org
R Nakamura, Y Obora, Y Ishii - Advanced Synthesis & Catalysis, 2009 - Wiley Online Library
… For example, 4-methylacetophenone was selectively oxidized with molecular oxygen to 4acetylbenzoic acid (85%) by THICA/CoACHTUNGTRENNUNG(OAc)2 and to 4-methylbenzoic …
Number of citations: 44 onlinelibrary.wiley.com
LH Wang, HW Tai - Bulletin of Chemical Reaction …, 2023 - ejournal2.undip.ac.id
… In summary, a new Zn(II) complex of 4acetylbenzoic acid has been synthesized and characterized by IR and X-ray single-crystal diffraction analysis. Geometric parameters of complex (1…
Number of citations: 2 ejournal2.undip.ac.id
N Sunsandee, S Suren, N Leepipatpiboon… - Fluid Phase …, 2013 - Elsevier
… correlations was 1.40% for the solubility of 4-acetylbenzoic acid in an aqueous solution. … The temperature dependence of the solubility of 4-acetylbenzoic acid and 4-tert-butylbenzoic …
Number of citations: 60 www.sciencedirect.com
DG Crosby, E Leitis - Journal of Agricultural and Food Chemistry, 1969 - ACS Publications
… A mixture of 4-acetylbenzoic acid and terephthalic acids also was formed. In sunlight, the monochlorobenzoic acids remained unaffected, while amiben (3-amino-2,5-dichlorobenzoic …
Number of citations: 34 pubs.acs.org
A Islam, BL Rodrigues, IM Marzano… - European Journal of …, 2016 - Elsevier
… In the present study, two new organoantimony(V) and two organobismuth(V) derivatives containing 2-acetylbenzoic acid, 4-acetylbenzoic acid or 5-acetylsalicylic acid were synthesized …
Number of citations: 69 www.sciencedirect.com
G Rubasinghege, R Gurung, H Rijal… - Water research, 2018 - Elsevier
… Stock solutions of ibuprofen and 4-acetylbenzoic acid were prepared in DMSO at concentration of 100 mM. A 96 well-plate experimental setup is illustrated in Supporting Information (SI …
Number of citations: 54 www.sciencedirect.com
V Yargeau, F Danylo - Water Science and Technology, 2015 - iwaponline.com
… Product VII collected at a retention time of 4.6 minutes had a similar MS spectral to that of 4-acetylbenzoic acid. Product VIII collected at a retention time of 4.1 minutes is suspected to …
Number of citations: 27 iwaponline.com

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